1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE
Beschreibung
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Eigenschaften
Molekularformel |
C20H23N3O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethylamino)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22-8-10-23(11-9-22)18-5-3-17(4-6-18)21-13-16-2-7-19-20(12-16)26-14-25-19/h2-7,12,21H,8-11,13-14H2,1H3 |
InChI-Schlüssel |
GGPCOHHMZFVBDG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE typically involves the reaction of piperazine with piperonylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE can be compared with other piperazine derivatives such as:
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-(Piperazin-1-yl)phenol: Another piperazine derivative with different substituents, resulting in unique reactivity and applications.
The uniqueness of 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
